

Application Notes and Protocols: Tyrphostin AG1433 in Endothelial Cell Tube Formation Assay

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Compound of Interest

Compound Name: Tyrphostin AG1433

Cat. No.: B1665623

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The endothelial cell tube formation assay is a widely used in vitro model to study angiogenesis. This assay allows for the quantitative assessment of the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix. **Tyrphostin AG1433**, also known as SU1433, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates angiogenic signaling. By inhibiting VEGFR-2, **Tyrphostin AG1433** is expected to disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. These application notes provide a detailed protocol for utilizing **Tyrphostin AG1433** in an endothelial cell tube formation assay and a framework for interpreting the results.

Principle of Action

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domain, initiating a cascade of downstream signaling pathways, including the PLC γ -PKC-MAPK and PI3K-Akt pathways.

These pathways are crucial for promoting endothelial cell survival, proliferation, migration, and ultimately, the formation of new blood vessels. **Tyrphostin AG1433** acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition of VEGFR-2 signaling is the basis for its anti-angiogenic effects.^{[1][2]}

Data Presentation

The following table summarizes representative quantitative data on the effect of **Tyrphostin AG1433** on endothelial cell tube formation. This data is illustrative of the expected dose-dependent inhibitory effect of a potent VEGFR-2 inhibitor on key parameters of angiogenesis in this assay.

Tyrphostin AG1433 Concentration (μM)	Total Tube Length (μm)	Number of Branch Points	Number of Meshes
0 (Vehicle Control)	12,500 ± 850	150 ± 15	80 ± 8
1	9,800 ± 720	110 ± 12	55 ± 6
5	5,200 ± 450	60 ± 8	25 ± 4
10	2,100 ± 210	20 ± 5	5 ± 2
25	500 ± 80	2 ± 1	0

Note: The data presented in this table is a representative example based on the known anti-angiogenic properties of VEGFR-2 inhibitors and is intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)

- **Tyrphostin AG1433** (SU1433)
- Dimethyl sulfoxide (DMSO, for dissolving **Tyrphostin AG1433**)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization)
- Inverted microscope with a digital camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol for Endothelial Cell Tube Formation Assay

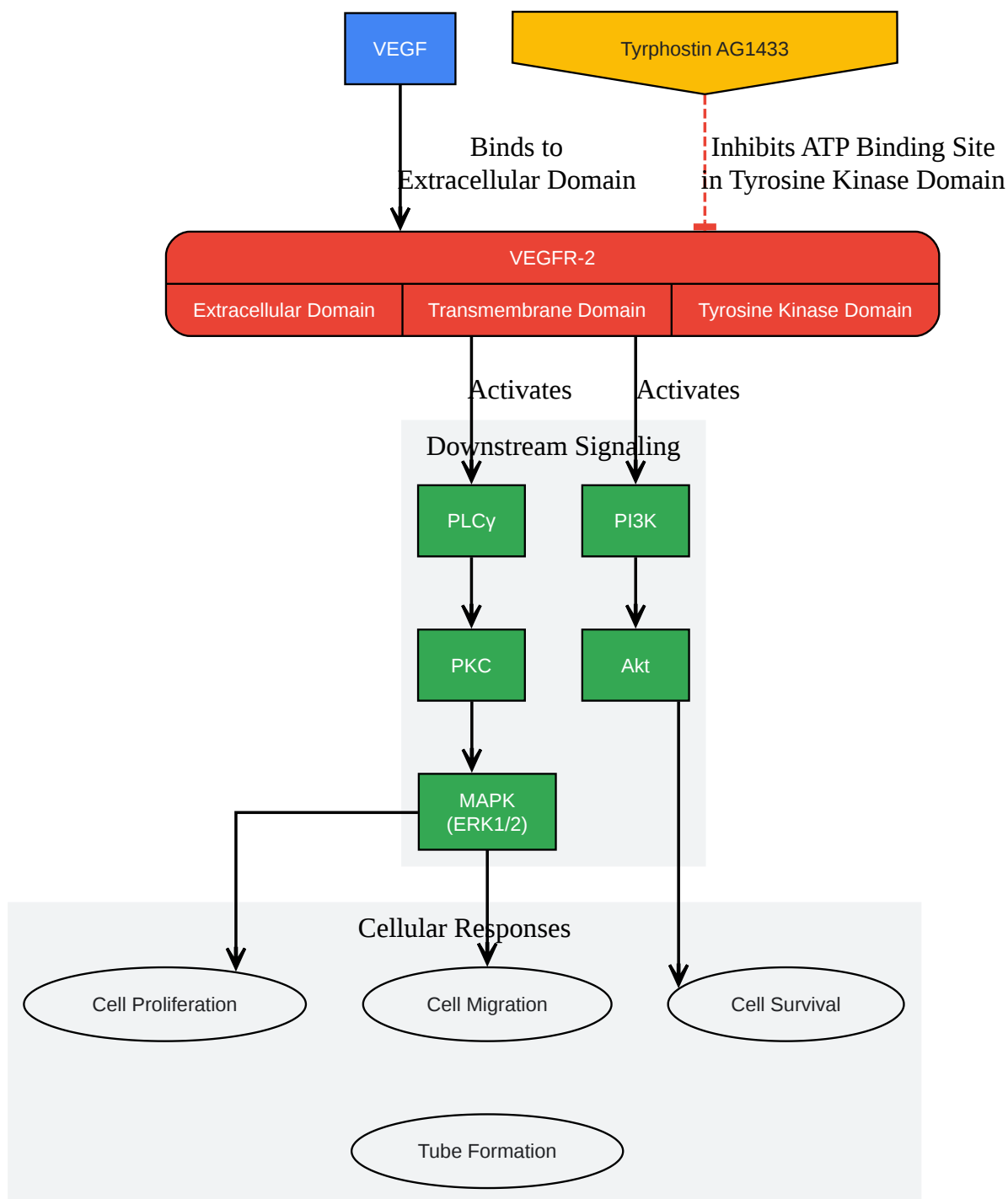
- Preparation of Basement Membrane Matrix Plates:
 - Thaw the basement membrane matrix on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of the thawed matrix to each well of a pre-chilled 96-well plate.
 - Ensure the matrix is spread evenly across the bottom of each well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Preparation:
 - Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
 - Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
 - Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum basal medium.
 - Perform a cell count and adjust the cell density to 1×10^5 cells/mL.

- Treatment with **Tyrphostin AG1433**:
 - Prepare a stock solution of **Tyrphostin AG1433** in DMSO.
 - Prepare serial dilutions of **Tyrphostin AG1433** in the same basal medium used for cell resuspension to achieve the desired final concentrations (e.g., 1, 5, 10, 25 μ M). Include a vehicle control (DMSO at the same final concentration as the highest **Tyrphostin AG1433** concentration).
 - Mix the HUVEC suspension with the different concentrations of **Tyrphostin AG1433**.
- Seeding Cells onto the Matrix:
 - Carefully add 100 μ L of the cell suspension containing the respective treatments to each well of the solidified basement membrane matrix plate.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically.
- Visualization and Quantification:
 - After incubation, examine the plate under an inverted microscope to observe tube formation.
 - For quantitative analysis, the cells can be stained with Calcein AM.
 - Carefully remove the culture medium from the wells.
 - Wash the wells gently with PBS.
 - Add Calcein AM solution (e.g., 2 μ M in PBS) to each well and incubate for 30 minutes at 37°C.
 - Wash the wells again with PBS.
 - Capture images of the tube network in each well using a fluorescence microscope.

- Analyze the images using image analysis software to quantify parameters such as total tube length, number of branch points, and number of meshes.

Visualizations

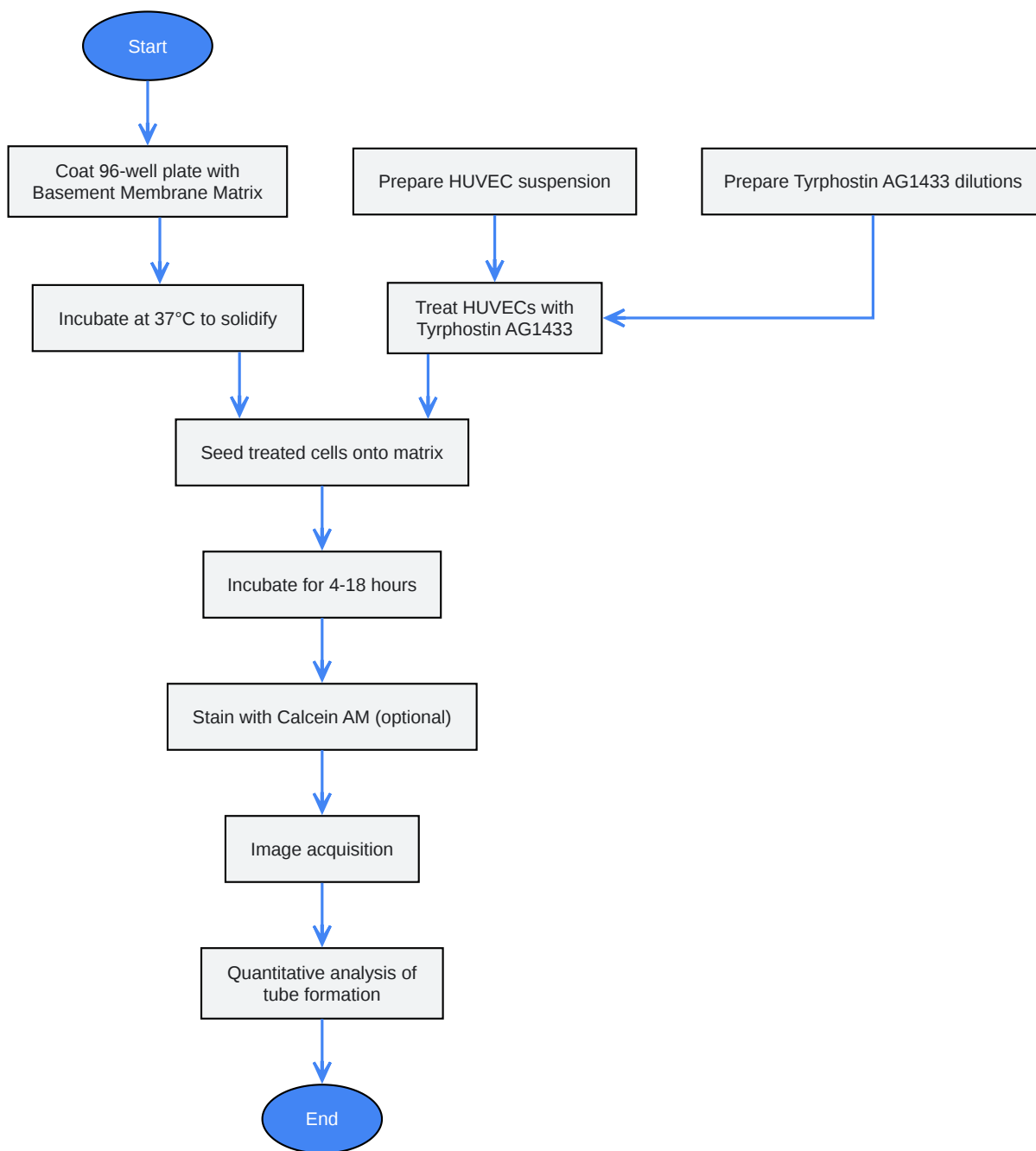
Signaling Pathway



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Caption: **Tyrphostin AG1433** inhibits VEGFR-2 signaling.

Experimental Workflow



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Caption: Endothelial cell tube formation assay workflow.

Logical Relationship



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Caption: Mechanism of **Tyrphostin AG1433** action.

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References

- 1. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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